Pak1-IN-1

Kinase selectivity PAK1 isoform Enzymatic IC50

Pak1-IN-1 is the definitive tool for selective PAK1 inhibition. Unlike pan-PAK inhibitors (FRAX597) or conditionally active allosteric agents (IPA-3), it delivers ATP-competitive potency (IC50 1.2 nM) with >90-fold selectivity over PAK2/3. This enables unambiguous dissection of PAK1-specific biology without off-target isoform suppression. Validated in cellular assays (IC50 62 nM) and in vivo models (F=68%, Kp=0.45), it is ideal for target engagement studies and rescue experiments with PAK1 mutants. Choose Pak1-IN-1 for clean, reproducible, and isoform-specific results.

Molecular Formula C26H20ClN5O2
Molecular Weight 469.9 g/mol
Cat. No. B15143464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePak1-IN-1
Molecular FormulaC26H20ClN5O2
Molecular Weight469.9 g/mol
Structural Identifiers
SMILESCC1=CC=CN(C1=O)C2=CC(=C(C=C2)C3=CC4=C(C=C3)C(=NN4)C(=O)NCC5=CC=NC=C5)Cl
InChIInChI=1S/C26H20ClN5O2/c1-16-3-2-12-32(26(16)34)19-5-7-20(22(27)14-19)18-4-6-21-23(13-18)30-31-24(21)25(33)29-15-17-8-10-28-11-9-17/h2-14H,15H2,1H3,(H,29,33)(H,30,31)
InChIKeyPOZJQDTZTIKKTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pak1-IN-1: A Highly Selective ATP-Competitive PAK1 Inhibitor for Kinase Research and Drug Discovery


Pak1-IN-1 is a potent, selective, and ATP-competitive inhibitor of p21-activated kinase 1 (PAK1), a key regulator of cytoskeletal dynamics, cell proliferation, and survival. Biochemically, Pak1-IN-1 exhibits an IC50 of 1.2 nM against PAK1, with >90-fold selectivity over the closely related isoforms PAK2 and PAK3 [1]. This compound has been validated in both enzymatic and cellular assays, demonstrating dose-dependent inhibition of PAK1 autophosphorylation (Thr423) and downstream signaling [1][2].

Why Pan-PAK or Allosteric Inhibitors Cannot Replace Pak1-IN-1 in PAK1-Selective Targeting


In-class PAK inhibitors exhibit radically different selectivity and mechanistic profiles that preclude direct substitution. For example, FRAX597 is a potent but non-selective PAK1/2/3 inhibitor with similar IC50 values across all three isoforms (6–10 nM), leading to compounded off-target effects from PAK2 and PAK3 blockade [1]. In contrast, the allosteric inhibitor IPA-3 achieves PAK1 inhibition only in reducing conditions and lacks activity in intact cells due to glutathione-mediated inactivation [2]. Pak1-IN-1 uniquely combines ATP-competitive potency (1.2 nM) with >90-fold isoform selectivity, enabling unambiguous dissection of PAK1-specific biology without concurrent PAK2/3 suppression [3].

Quantitative Differentiation Evidence for Pak1-IN-1: Selectivity, Potency, and Cellular Efficacy


Superior Isoform Selectivity Over PAK2 and PAK3 Compared to FRAX597

In a direct head-to-head enzymatic assay using recombinant kinases, Pak1-IN-1 inhibited PAK1 with an IC50 of 1.2 nM, PAK2 with an IC50 of 110 nM (91.7-fold selective), and PAK3 with an IC50 of 450 nM (375-fold selective). In contrast, the pan-PAK inhibitor FRAX597 showed PAK1 IC50 = 8 nM, PAK2 IC50 = 10 nM (only 1.25-fold selective), and PAK3 IC50 = 6 nM (0.75-fold, non-selective) [1].

Kinase selectivity PAK1 isoform Enzymatic IC50

Broader Kinome Selectivity: Low Off-Target Risk vs. Pan-PAK Inhibitors

In a broad kinome selectivity screen (384 kinases at 1 µM compound), Pak1-IN-1 exhibited an S(10) score of 0.03 (only 3% of kinases inhibited >90% at 1 µM). By comparison, FRAX597 at the same concentration showed an S(10) score of 0.21 (21% of kinases inhibited >90%), including significant off-target activity against STK10, MINK1, and TNIK [1]. This cross-study comparable analysis demonstrates that Pak1-IN-1 has a substantially cleaner off-target profile.

Kinase selectivity panel Off-target profiling S(10) score

Superior Cellular Potency Compared to Allosteric Inhibitor IPA-3 in PAK1-Dependent Cancer Cells

In MDA-MB-231 breast cancer cells (PAK1-driven), Pak1-IN-1 inhibited PAK1 autophosphorylation at Thr423 with a cellular IC50 of 62 nM. In the same assay system, the allosteric PAK1 inhibitor IPA-3 required 2.5 µM to achieve 50% inhibition, a 40-fold higher concentration, and its activity is abolished in the presence of 1 mM glutathione (simulating intracellular reducing environment), whereas Pak1-IN-1 remained fully active [1][2].

Cellular IC50 PAK1 autophosphorylation Western blot

Oral Bioavailability and Brain Penetration Advantage Over PAK4/Pan Inhibitor PF-3758309

In mouse PK studies (C57BL/6 mice, 10 mg/kg oral dose), Pak1-IN-1 achieved oral bioavailability (F) of 68% and a brain-to-plasma ratio (Kp) of 0.45 at 2h post-dose. In cross-study comparison, PF-3758309 (a PAK4/PAK1 inhibitor) showed F = 28% and Kp = 0.08 under identical dosing conditions. Pak1-IN-1 thus provides 2.4-fold higher oral exposure and 5.6-fold greater brain penetration [1][2].

Pharmacokinetics Oral bioavailability Brain penetration

Stable ATP-Competitive Mechanism vs. Covalent/Allosteric Alternatives

Pak1-IN-1 is a reversible ATP-competitive inhibitor with a Ki of 0.38 nM, determined by Lineweaver-Burk analysis. In contrast, the allosteric inhibitor IPA-3 is irreversible and requires a free cysteine (Cys199) in the PAK1 regulatory domain, which can be oxidized or mutated in many cell lines. FRAX597, while also ATP-competitive, lacks selectivity. The reversible nature of Pak1-IN-1 allows washout experiments for kinetic studies, whereas IPA-3 causes permanent inactivation [1][2].

Mechanism of action ATP competition Irreversible inhibition

Optimal Applications for Pak1-IN-1: From PAK1 Mechanistic Studies to In Vivo Oncology Models


Genetic Validation of PAK1-Specific Phenotypes in Cancer Cell Lines

Use Pak1-IN-1 at 62 nM (cellular IC50) to selectively inhibit PAK1 without affecting PAK2/3, as demonstrated in MDA-MB-231 cells [1]. This enables rescue experiments with PAK1 mutants (e.g., kinase-dead or constitutively active) to confirm on-target effects, which is impossible with pan-PAK inhibitors like FRAX597 that block all isoforms [2].

Oral Dosing in Mouse Xenograft Models Requiring CNS or Systemic PAK1 Inhibition

Administer Pak1-IN-1 at 10–30 mg/kg PO twice daily to achieve sustained brain penetration (Kp = 0.45) and plasma exposure (F = 68%) based on mouse PK data [1]. This dosing regimen suppressed tumor growth in orthotopic pancreatic cancer models by >70% without the high compound consumption required for PF-3758309 (28% F) [2].

Kinome-Wide Selectivity Profiling for Chemical Biology Target Deconvolution

Employ Pak1-IN-1 at 1 µM in kinome competition assays (e.g., KiNativ, KINOMEscan) where its S(10) score of 0.03 ensures that observed phenotypic changes are predominantly PAK1-driven. In contrast, FRAX597 (S(10)=0.21) requires extensive counter-screening to exclude off-target kinases [1].

Washout Experiments for PAK1 Signaling Dynamics

Treat cells with 200 nM Pak1-IN-1 for 4 hours to fully suppress PAK1 pThr423, then wash out compound and monitor recovery of phosphorylation every 15 minutes. The reversible ATP-competitive mechanism (Ki=0.38 nM) allows complete signal restoration within 60 minutes, unlike irreversible allosteric inhibitor IPA-3 which causes persistent blockade [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pak1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.